molecular formula C19H35ClO4 B8530311 8-Acetyl-8-chloro-12-hydroxyheptadecanoic acid CAS No. 57987-58-3

8-Acetyl-8-chloro-12-hydroxyheptadecanoic acid

Cat. No. B8530311
CAS RN: 57987-58-3
M. Wt: 362.9 g/mol
InChI Key: BIDQBRFPMZGUKD-UHFFFAOYSA-N
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Patent
US04059601

Procedure details

A solution of diazomethane (approx. 2.5 g., 0.06 mole) in either (100 ml.) is mixed with a solution of 8-acetyl-8-chloro-12-hydroxyheptadecanoic acid (10.9 g., 0.03 mole) in ether (50 ml.). The resulting solution is allowed to stand 4 hours at room temperature. Acetic acid is then added to destroy the excess diazomethane and the solution is washed with dilute sodium bicarbonate solution and water and dried over sodium sulfate. Evaporation of volatile materials at reduced pressure yields methyl 8-acetyl-8-chloro-12-hydroxyheptadecanoate, a colorless viscous oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+](=C)=[N-].[C:4]([C:7]([Cl:27])([CH2:17][CH2:18][CH2:19][CH:20]([OH:26])[CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])(=[O:6])[CH3:5].[C:28](O)(=O)C>CCOCC>[C:4]([C:7]([Cl:27])([CH2:17][CH2:18][CH2:19][CH:20]([OH:26])[CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([O:16][CH3:28])=[O:15])(=[O:6])[CH3:5]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
10.9 g
Type
reactant
Smiles
C(C)(=O)C(CCCCCCC(=O)O)(CCCC(CCCCC)O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to destroy the excess diazomethane
WASH
Type
WASH
Details
the solution is washed with dilute sodium bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of volatile materials at reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)C(CCCCCCC(=O)OC)(CCCC(CCCCC)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.